(R)-2-Aminodecanoic acid
CAS No.: 84276-16-4
Cat. No.: VC21540850
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84276-16-4 |
|---|---|
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | (2R)-2-aminodecanoic acid |
| Standard InChI | InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 |
| Standard InChI Key | JINGUCXQUOKWKH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(C(=O)O)N |
| Canonical SMILES | CCCCCCCCC(C(=O)O)N |
Introduction
Chemical Properties and Identification
Molecular Information
(R)-2-Aminodecanoic acid is identified through various chemical parameters and identification systems. The compound has a molecular formula of C10H21NO2 with a molecular weight of 187.28 g/mol . Its systematic IUPAC name is (2R)-2-aminodecanoic acid, though it is also commonly referred to as D-2-Aminodecanoic acid in scientific literature .
The following table provides a comprehensive overview of the chemical identifiers and properties of (R)-2-Aminodecanoic acid:
| Property | Value |
|---|---|
| CAS Number | 84276-16-4 |
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | (2R)-2-aminodecanoic acid |
| Standard InChI | InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 |
| Standard InChIKey | JINGUCXQUOKWKH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(C(=O)O)N |
| Canonical SMILES | CCCCCCCCC(C(=O)O)N |
Structural Characteristics
The structure of (R)-2-Aminodecanoic acid features a central alpha carbon (C2) that is chiral, bearing four different substituents: an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (H), and a straight-chain alkyl group consisting of eight carbon atoms (C3-C10) . The R configuration specifies the three-dimensional arrangement of these groups around the chiral center.
The molecule contains both a basic amino group and an acidic carboxyl group, giving it amphoteric properties typical of amino acids. This zwitterionic character influences its physical properties, including solubility and acid-base behavior in different pH environments .
Synthesis and Preparation
Synthetic Approaches
Biological and Pharmacological Applications
Peptide Modification
(R)-2-Aminodecanoic acid is of considerable interest in biochemistry and pharmacology for its potential to modify peptides and enhance their biological activities. Incorporating this compound into peptides can improve their binding affinity to specific protein targets, which is crucial for developing therapeutic peptides.
Antimicrobial Properties
Recent studies have highlighted the potential of (R)-2-Aminodecanoic acid in enhancing the antimicrobial properties of peptides. By incorporating this compound into antimicrobial peptides, researchers have observed significant improvements in binding affinity and efficacy against microbial targets.
Furthermore, its incorporation into peptide antibiotics like bacitracin has shown promising results in increasing antibacterial potency, particularly against resistant bacterial strains. This finding suggests potential applications in addressing the growing concern of antibiotic resistance.
Material Science Applications
Novel Materials Design
In material science, (R)-2-Aminodecanoic acid is being explored for its role in designing new materials with specific functionalities. These materials could have applications in drug delivery systems or as novel catalysts, leveraging the compound's unique structure to impart desired properties to the materials.
Self-Assembly Properties
The amphiphilic nature of (R)-2-Aminodecanoic acid, with its hydrophilic amino and carboxylic acid groups and hydrophobic carbon chain, makes it potentially useful in the development of self-assembling structures. These properties could be harnessed for various applications including:
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Development of nanomaterials
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Creation of ordered structures for biomedical applications
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Design of novel delivery systems for drugs or other bioactive compounds
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Formulation of specialized coatings or films
Research in this area is ongoing, with potential applications spanning multiple disciplines including medicine, materials science, and nanotechnology.
| Supplier | Location | Product Form |
|---|---|---|
| AiFChem (XtalPi) | Somerville, Massachusetts, USA | Research grade |
| Ambeed, Inc. | Arlington Heights, Illinois, USA | Building blocks, intermediates |
| ChemScene, LLC | Monmouth Junction, New Jersey, USA | Research chemicals |
| BOC Sciences | Shirley, New York, USA | Research grade |
| Advanced Technology & Industrial Co., Ltd. | Hong Kong | Chemical reagents |
| LEAP CHEM Co., Ltd. | Hong Kong | Research chemicals |
| Sigma-Aldrich (Merck) | Worldwide | Research grade |
| Vulcanchem | Not specified | Research use only |
Product Specifications
The compound is typically supplied with accompanying analytical data confirming its identity, purity, and stereochemical configuration. Most suppliers provide the product with specifications including:
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Purity assessment (typically >95% or >98%)
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Confirmation of optical rotation consistent with the R configuration
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Spectroscopic data (NMR, MS) confirming structure
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Elemental analysis results
These specifications ensure that researchers have access to high-quality material for their studies .
Related Compounds
Stereoisomers and Structural Analogs
Several related compounds to (R)-2-Aminodecanoic acid exist, including its enantiomer, (S)-2-Aminodecanoic acid (CAS: 84277-81-6), and positional isomers with the amino group at different positions along the carbon chain . Some of these related compounds include:
| Compound | CAS Number | Description |
|---|---|---|
| (S)-2-Aminodecanoic acid | 84277-81-6 | Enantiomer of (R)-2-Aminodecanoic acid |
| 3-Aminodecanoic acid | 116496-49-2 | Positional isomer with amino group at C3 |
| 3-Aminodecanoic acid hydrochloride | 2093859-35-7 | Salt form of 3-Aminodecanoic acid |
| (3R)-3-aminodecanoic acid | 1807888-02-3 | Stereoisomer with R configuration at C3 |
These related compounds offer researchers additional tools for structure-activity relationship studies and the development of peptides with tailored properties .
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